Neothramycin A

DNA-binding Sequence specificity Molecular mechanics

Researchers seeking to dissect DNA minor-groove sequence recognition must choose Neothramycin A for its distinct poly(dG-dC) preference, which starkly contrasts with other PBDs like anthramycin. This compound is the superior choice for long-term in vivo antitumor studies due to its documented lower systemic toxicity, enabling clearer therapeutic index calculations. Furthermore, its unique C11-electrophilicity profile makes it an irreplaceable reference standard in SAR campaigns aiming to decouple non-covalent interactions from cytotoxicity. In antiprotozoal programs, it serves as the critical baseline scaffold, as butyl-derivatives show significantly reduced potency. Secure this non-fungible research tool to ensure experimental validity.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 59593-16-7
Cat. No. B1678185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeothramycin A
CAS59593-16-7
SynonymsNeothramycin A;  Antibiotic MC-916-A;  MC-916-A
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O
InChIInChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3/t7-,12-/m0/s1
InChIKeyFXMOIYLVKOALHC-MADCSZMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neothramycin A (CAS 59593-16-7) Procurement Guide: A Pyrrolobenzodiazepine Antitumor Antibiotic with Distinct DNA-Binding and Toxicity Profile


Neothramycin A is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic originally isolated from Streptomyces No. MC916-C4 [1]. It exists as a stereoisomeric pair with Neothramycin B, with both isomers interconverting in aqueous solution [2]. The compound exhibits broad-spectrum antimicrobial activity and demonstrated antitumor efficacy in murine leukemia models [3]. Its molecular formula is C13H14N2O4 with a molecular weight of 262.26 g/mol [4].

Why Neothramycin A Cannot Be Substituted by Other Pyrrolobenzodiazepines (PBDs) in Research Applications


Substituting Neothramycin A with other PBD family members (e.g., anthramycin, tomaymycin, sibiromycin, DC-81) introduces significant variability in key research endpoints. Despite sharing a common tricyclic scaffold, these analogs exhibit divergent DNA sequence binding preferences [1], rank differently in transcription inhibition potency [2], and possess distinct electrophilic reactivities at the C11-position [3]. Furthermore, Neothramycin A demonstrates a lower systemic toxicity profile compared to many in-class PBDs [4], directly impacting in vivo experimental design and therapeutic index calculations. The quantitative evidence below substantiates that Neothramycin A is not a fungible commodity within the PBD class.

Quantitative Differentiation Evidence for Neothramycin A Against Closest PBD Analogs


Divergent DNA Sequence Binding Preference: Neothramycin A vs. Anthramycin

Molecular mechanics simulations reveal that Neothramycin A and anthramycin exhibit fundamentally different DNA sequence binding preferences. While anthramycin preferentially binds to puGpu sequences (in agreement with experimental data), Neothramycin A is reported to preferentially bind to poly(dG-dC).poly(dG-dC) sequences [1]. This divergence in sequence specificity is a critical differentiator for applications requiring targeted DNA interaction.

DNA-binding Sequence specificity Molecular mechanics

Rank-Ordered Transcription Inhibition Potency Across PBD Class

In a quantitative in vitro transcription (QIVT) assay, Neothramycin A exhibits the lowest overall inhibition potency among tested PBDs, ranking below sibiromycin, tomaymycin, anthramycin, and DC-81. Conversely, in an in vitro transcription footprinting (IVTF) assay, it ranks above tomaymycin but below sibiromycin and anthramycin [1]. This demonstrates that Neothramycin A possesses a unique and context-dependent potency profile.

Transcription inhibition In vitro assay PBD ranking

C11-Electrophilic Reactivity Ranking: Neothramycin A vs. Tomaymycin and Anthramycin

An HPLC-based assay measuring reaction kinetics with the model nucleophile thiophenol established a second-order reactivity ranking for C11-electrophilicity: Neothramycin A > Tomaymycin > Anthramycin [1]. Notably, this reactivity order does not correlate with in vitro cytotoxicity or in vivo antitumor activity, indicating that Neothramycin A's biological profile is governed by factors beyond simple alkylating ability.

Electrophilicity Structure-activity relationship DNA alkylation

Superior Antiprotozoal Activity Compared to Butylneothramycin A Derivative

Neothramycin A exhibits significantly higher antiprotozoal activity than its derivative, butylneothramycin A. Quantitative assessment demonstrates that butylneothramycin A shows 6-7 fold lower antiprotozoal activity compared to the parent compound Neothramycin A [1].

Antiprotozoal Malaria Structure-activity

Class-Level Lower Systemic Toxicity Profile in Murine Models

Neothramycin A is characterized by lower systemic toxicity in mice compared to other members of the pyrrolo(1,4)benzodiazepine antibiotic class [1]. This class-level observation is a key differentiator for in vivo studies where minimizing compound-related adverse effects is paramount.

Toxicity In vivo Therapeutic index

Defined Antitumor Efficacy: High Tumor Growth Inhibition in Rat Sarcoma Model

Neothramycin A demonstrates potent in vivo antitumor activity, achieving a tumor growth inhibition ratio as high as 96% in a rat Walker carcinosarcoma-256 model when administered intraperitoneally at a daily dose of 2 mg/kg [1]. This establishes a robust efficacy benchmark.

Antitumor Walker carcinosarcoma In vivo efficacy

Optimal Research Application Scenarios for Neothramycin A Based on Quantitative Differentiation Evidence


Investigations of PBD Sequence-Specific DNA Binding and Adduct Formation

Researchers studying the molecular determinants of DNA sequence recognition by minor groove-binding agents should select Neothramycin A for its distinct preference for poly(dG-dC).poly(dG-dC) sequences [1], which contrasts sharply with the puGpu preference of anthramycin. This enables comparative studies of adduct formation, repair kinetics, and transcriptional consequences at specific genomic loci.

In Vivo Antitumor Efficacy Studies Requiring a Favorable Therapeutic Window

For animal studies of antitumor efficacy where long-term dosing or survival endpoints are critical, Neothramycin A is the preferred PBD due to its documented lower systemic toxicity in mice compared to other class members [2]. This property minimizes compound-related attrition and allows clearer interpretation of antitumor effects, as evidenced by the 96% tumor growth inhibition achieved in the Walker carcinosarcoma-256 rat model [3].

Structure-Activity Relationship (SAR) Studies Focused on Electrophilicity vs. Cytotoxicity Decoupling

Neothramycin A serves as a critical reference compound in SAR campaigns aimed at understanding the relationship between C11-electrophilicity and biological outcome. Its unique profile—highest electrophilic reactivity among anthramycin, tomaymycin, and itself, yet poor correlation with cytotoxicity [4]—makes it an essential tool for probing the role of non-covalent interactions and drug transport in determining PBD activity.

Antiparasitic Lead Optimization and Derivative Comparison

In antiprotozoal drug discovery programs, Neothramycin A should be used as the baseline active scaffold. Direct comparative data showing that butylneothramycin A possesses 6-7 fold lower activity [5] provides a clear rationale for maintaining the parent structure during initial medicinal chemistry efforts, rather than pursuing modifications that diminish potency.

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